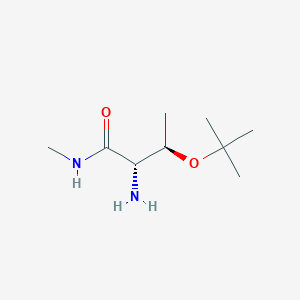![molecular formula C13H14F3NO4 B2934676 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid CAS No. 2287272-17-5](/img/structure/B2934676.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid, also known as TFMB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid involves its ability to bind to specific targets, such as enzymes or receptors, and inhibit their activity. This inhibition can occur through various mechanisms, including competitive or non-competitive inhibition, depending on the specific target.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the specific target it interacts with. For example, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may have implications for the treatment of hypercholesterolemia. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, which may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to inhibit a wide range of targets. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are several potential future directions for research on 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid, including the development of new drugs based on its structure and activity, further investigation into its mechanism of action and potential targets, and exploration of its potential applications in various scientific research fields. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in vivo, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid can be synthesized through a multi-step process that involves the reaction of 2-(trifluoromethyl)benzoic acid with isobutyl chloroformate and ammonia. This process results in the formation of this compound, which can be further purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-7-4-5-9(13(14,15)16)8(6-7)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRLNFRFHLQTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)








![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)



